molecular formula C9H9F3N2O B7867507 4-amino-3-trifluoromethyl-N-methylbenzamide

4-amino-3-trifluoromethyl-N-methylbenzamide

Cat. No. B7867507
M. Wt: 218.18 g/mol
InChI Key: AIDMFPRPJVPPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-trifluoromethyl-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9F3N2O and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-trifluoromethyl-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-trifluoromethyl-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-3-trifluoromethyl-N-methylbenzamide involves the introduction of an amino group and a trifluoromethyl group onto a benzene ring, followed by the addition of a methyl group to the amide functional group.

Starting Materials
3-nitrobenzoic acid, methylamine, trifluoroacetic acid, thionyl chloride, sodium hydroxide, sodium borohydride, acetic anhydride, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate

Reaction
1. Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using sodium borohydride, 2. Protection of the amine group by reacting 3-aminobenzoic acid with acetic anhydride to form N-acetyl-3-aminobenzoic acid, 3. Nitration of N-acetyl-3-aminobenzoic acid using nitric acid and sulfuric acid to form 3-nitro-N-acetyl-aminobenzoic acid, 4. Reduction of the nitro group to an amino group using sodium borohydride, 5. Deacetylation of the amine group using hydrochloric acid to form 3-amino-benzoic acid, 6. Protection of the carboxylic acid group by reacting 3-amino-benzoic acid with trifluoroacetic anhydride to form 3-amino-benzoyl trifluoroacetate, 7. Chlorination of 3-amino-benzoyl trifluoroacetate using thionyl chloride to form 4-chloro-3-amino-benzoyl trifluoroacetate, 8. Deacylation of the trifluoroacetyl group using sodium hydroxide to form 4-chloro-3-aminobenzoic acid, 9. Trifluoromethylation of 4-chloro-3-aminobenzoic acid using trifluoromethyl iodide and silver oxide to form 4-amino-3-trifluoromethylbenzoic acid, 10. Methylation of the amide group using methylamine and sodium bicarbonate to form 4-amino-3-trifluoromethyl-N-methylbenzamide, 11. Purification of the final product using ethyl acetate and wate

properties

IUPAC Name

4-amino-N-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14-8(15)5-2-3-7(13)6(4-5)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDMFPRPJVPPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methyl-3-(trifluoromethyl)benzamide

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